molecular formula C20H22N4O4S2 B15026466 N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B15026466
M. Wt: 446.5 g/mol
InChI Key: UUOPTRIAEYJCAT-UHFFFAOYSA-N
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Description

N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structural features, including an acetyl group, a methyl group, and a sulfonylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with acetic anhydride under reflux conditions.

    Introduction of the Sulfonylamino Group: The next step involves the introduction of the sulfonylamino group. This can be accomplished by reacting the thiadiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation and Methylation: The final steps involve the acetylation and methylation of the intermediate compound. Acetylation can be carried out using acetic anhydride, while methylation can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the sulfonylamino group is particularly relevant for its interaction with biological targets.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors. Its structure-activity relationship is studied to optimize its pharmacological properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The presence of the sulfonylamino group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: The parent compound.

    N-[4-acetyl-5-methyl-5-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: A similar compound with a chlorine substituent instead of a methyl group.

    N-[4-acetyl-5-methyl-5-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: A similar compound with a nitro group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonylamino group, in particular, enhances its potential for biological activity and interaction with molecular targets.

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[4-acetyl-5-methyl-5-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H22N4O4S2/c1-13-5-11-18(12-6-13)30(27,28)23-17-9-7-16(8-10-17)20(4)24(15(3)26)22-19(29-20)21-14(2)25/h5-12,23H,1-4H3,(H,21,22,25)

InChI Key

UUOPTRIAEYJCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3(N(N=C(S3)NC(=O)C)C(=O)C)C

Origin of Product

United States

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